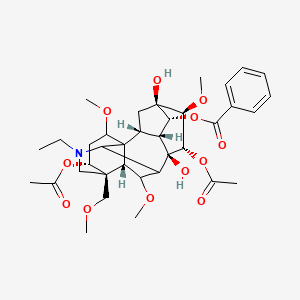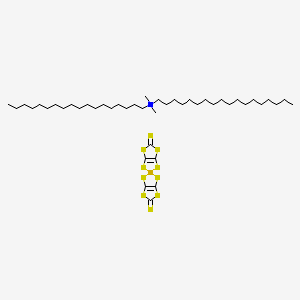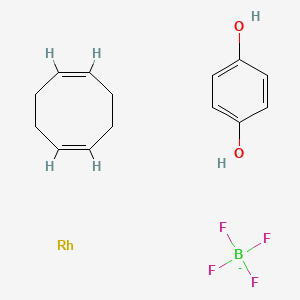
(5R,6R)-2,2,5,6-TETRAMETHYLPIPERAZINE-1,4-DIOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) is a chemical compound with the molecular formula C8H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) typically involves the reaction of piperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Piperazine} + 2 \text{Ethylene Oxide} \rightarrow 2,2’-(\text{Piperazine-1,3-diyl})di(\text{ethan-1-ol}) ]
The reaction is usually conducted in the presence of a solvent such as water or an alcohol, and the temperature is maintained at around 50-70°C to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
化学反应分析
Types of Reactions
2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
科学研究应用
2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals .
作用机制
The mechanism of action of 2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The compound’s hydroxyl groups allow it to form hydrogen bonds with target molecules, influencing their structure and function .
相似化合物的比较
Similar Compounds
2,2’-(Piperazine-1,4-diyl)diethanol: This compound is similar in structure but has different substitution patterns on the piperazine ring.
2-(Piperazin-1-yl)ethan-1-ol: Another related compound with a single hydroxyl group attached to the piperazine ring
Uniqueness
2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .
属性
CAS 编号 |
117186-75-1 |
|---|---|
分子式 |
C8H18N2O2 |
分子量 |
174.244 |
IUPAC 名称 |
2-[4-(2-hydroxyethyl)piperazin-2-yl]ethanol |
InChI |
InChI=1S/C8H18N2O2/c11-5-1-8-7-10(4-6-12)3-2-9-8/h8-9,11-12H,1-7H2 |
InChI 键 |
LWOIPPVWVLSHQJ-UHFFFAOYSA-N |
SMILES |
C1CN(CC(N1)CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Azabicyclo[2.2.1]heptane,7-ethyl-(9CI)](/img/new.no-structure.jpg)
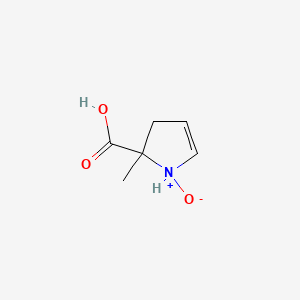
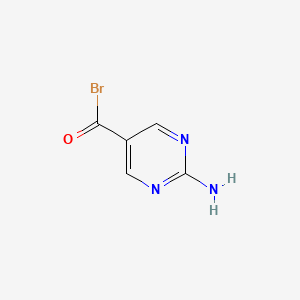
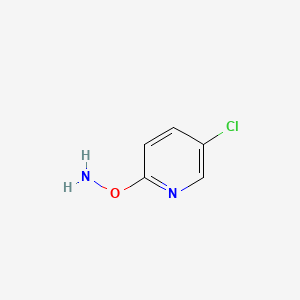
![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B571062.png)
![5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B571065.png)
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-[4-(dimethylamino)phenyl]-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571069.png)
